molecular formula C17H26N4O2 B2722017 4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide CAS No. 2034358-62-6

4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B2722017
CAS No.: 2034358-62-6
M. Wt: 318.421
InChI Key: ARBINPVVDKJGED-UHFFFAOYSA-N
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Description

4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzylureido group and a dimethylcarboxamide moiety, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of N,N-dimethylpiperidine with benzyl isocyanate to form the benzylureido intermediate, which is then further reacted with a carboxamide derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the substituents introduced .

Scientific Research Applications

4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 4-((3-benzylureido)methyl)benzoic acid
  • N,N-dimethylpiperidine-1-carboxamide derivatives
  • Benzylureido-substituted compounds

Uniqueness

4-((3-benzylureido)methyl)-N,N-dimethylpiperidine-1-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with benzylureido and dimethylcarboxamide groups makes it a versatile compound for various applications, distinguishing it from other similar molecules.

Properties

IUPAC Name

4-[(benzylcarbamoylamino)methyl]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O2/c1-20(2)17(23)21-10-8-15(9-11-21)13-19-16(22)18-12-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARBINPVVDKJGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)CNC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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